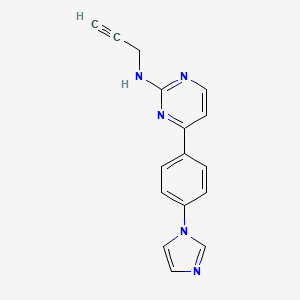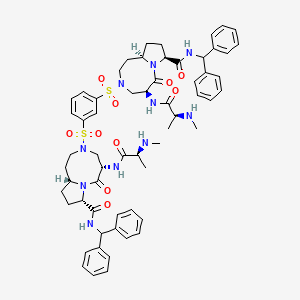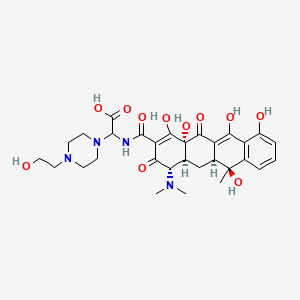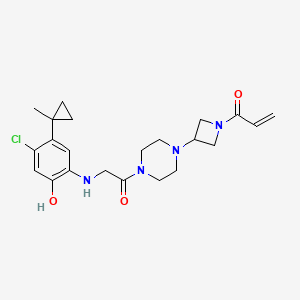
ARS-853
Descripción general
Descripción
ARS-853 es un inhibidor covalente selectivo de la mutación KRAS G12C, la cual es un conductor oncogénico común en varios tipos de cáncer, incluyendo el cáncer de pulmón, colorrectal y pancreático. Este compuesto ha ganado una atención significativa debido a su capacidad para dirigirse específicamente a la mutación KRAS G12C, inhibiendo así el crecimiento y la proliferación de las células cancerosas que poseen esta mutación .
Aplicaciones Científicas De Investigación
ARS-853 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Investigación del Cáncer: this compound se utiliza principalmente en la investigación del cáncer para estudiar la mutación KRAS G12C y su papel en la tumorigénesis. Sirve como una herramienta valiosa para investigar los mecanismos moleculares que subyacen a los cánceres impulsados por KRAS.
Desarrollo de Medicamentos: El compuesto se utiliza en el desarrollo de terapias dirigidas para los cánceres que poseen la mutación KRAS G12C. Ayuda en la identificación y validación de nuevos objetivos terapéuticos.
Estudios Biológicos: this compound se emplea en varios estudios biológicos para comprender las vías de señalización y los procesos celulares regulados por KRAS G12C.
Aplicaciones Industriales:
Mecanismo De Acción
ARS-853 ejerce sus efectos mediante la unión covalente al residuo de cisteína en la posición 12 de la proteína KRAS G12C. Esta unión bloquea la proteína en su estado inactivo unido a GDP, previniendo su activación y la posterior señalización a través de vías aguas abajo como las vías MAPK y PI3K. Al inhibir estas vías, this compound suprime eficazmente el crecimiento y la proliferación de las células cancerosas que poseen la mutación KRAS G12C .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de ARS-853 involucra varios pasos clave, comenzando con la preparación del andamiaje central, seguido de la funcionalización para introducir los sustituyentes necesarios. La ruta de síntesis típicamente incluye:
Formación del Andamiaje Central: Esto implica la construcción del núcleo de quinazolina, el cual es un componente estructural crucial de this compound.
Funcionalización: Introducción de varios grupos funcionales para mejorar la afinidad de unión del compuesto y su selectividad para la mutación KRAS G12C.
Reacciones de Acoplamiento Final: Estos pasos involucran reacciones de acoplamiento para unir sustituyentes específicos que confieren la actividad biológica deseada.
Las condiciones de reacción a menudo involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza del producto final .
Métodos de Producción Industrial
La producción industrial de this compound probablemente seguiría rutas sintéticas similares, pero a una escala mayor. Esto implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar los costos. Se podrían emplear técnicas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
ARS-853 experimenta varios tipos de reacciones químicas, incluyendo:
Formación de Enlace Covalente: this compound forma un enlace covalente con el residuo de cisteína en la proteína KRAS G12C, inhibiendo así su actividad.
Reacciones de Sustitución: Estas reacciones están involucradas en los pasos de funcionalización durante la síntesis de this compound.
Oxidación y Reducción: Estas reacciones pueden utilizarse en la síntesis y modificación del compuesto para lograr las propiedades químicas deseadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en la síntesis de this compound incluyen:
- Solventes orgánicos (por ejemplo, dimetilsulfóxido, diclorometano)
- Catalizadores (por ejemplo, catalizadores a base de paladio)
- Agentes reductores (por ejemplo, borohidruro de sodio)
- Agentes oxidantes (por ejemplo, peróxido de hidrógeno)
Las condiciones de reacción típicamente involucran temperaturas controladas, atmósferas inertes (por ejemplo, nitrógeno o argón), y rangos de pH específicos para garantizar velocidades de reacción óptimas y estabilidad del producto .
Principales Productos Formados
El principal producto formado a partir de las reacciones que involucran this compound es el compuesto activo final en sí mismo, el cual se caracteriza por su alta selectividad y potencia contra la mutación KRAS G12C.
Comparación Con Compuestos Similares
Compuestos Similares
Varios compuestos son similares a ARS-853 en términos de su mecanismo de acción y especificidad de objetivo. Estos incluyen:
ARS-1620: Otro inhibidor selectivo de KRAS G12C que ha mostrado mayor potencia y propiedades farmacocinéticas mejoradas en comparación con this compound.
AMG 510 (Sotorasib): Un inhibidor de KRAS G12C aprobado clínicamente que ha demostrado una eficacia significativa en ensayos clínicos para el cáncer de pulmón de células no pequeñas.
MRTX849 (Adagrasib): Otro inhibidor de KRAS G12C en desarrollo clínico, que muestra resultados prometedores en ensayos de fase temprana.
Unicidad de this compound
This compound es único debido a su papel temprano en la demostración de la viabilidad de dirigirse a la mutación KRAS G12C con inhibidores covalentes. Sentó las bases para el desarrollo de inhibidores más potentes y selectivos como ARS-1620 y AMG 510. A pesar de ser un compuesto en etapa temprana, this compound sigue siendo una herramienta valiosa en la investigación del cáncer y el desarrollo de medicamentos .
Propiedades
IUPAC Name |
1-[3-[4-[2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O3/c1-3-20(29)27-13-15(14-27)25-6-8-26(9-7-25)21(30)12-24-18-10-16(22(2)4-5-22)17(23)11-19(18)28/h3,10-11,15,24,28H,1,4-9,12-14H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFOCHMOYUMURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)N3CCN(CC3)C4CN(C4)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


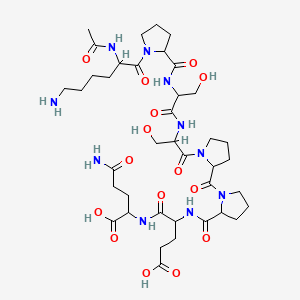
![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)

![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)
![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B605518.png)

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

